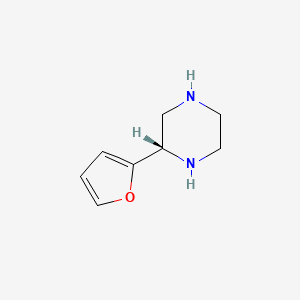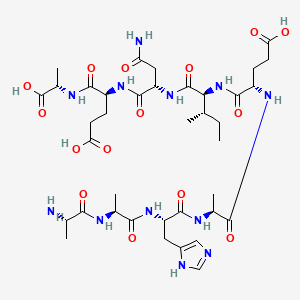
H-Ala-Ala-His-Ala-Glu-Ile-Asn-Glu-Ala-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound H-Ala-Ala-His-Ala-Glu-Ile-Asn-Glu-Ala-OH is a peptide sequence derived from ovalbumin, a protein found in egg whites. .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Ala-Ala-His-Ala-Glu-Ile-Asn-Glu-Ala-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the growing chain.
Deprotection: Temporary protecting groups on the amino acids are removed.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this peptide involves automated peptide synthesizers that can handle large-scale synthesis. The process is similar to laboratory-scale SPPS but optimized for higher throughput and efficiency. The peptides are then purified using high-performance liquid chromatography (HPLC) and lyophilized for storage .
Chemical Reactions Analysis
Types of Reactions
H-Ala-Ala-His-Ala-Glu-Ile-Asn-Glu-Ala-OH: can undergo various chemical reactions, including:
Oxidation: The histidine residue can be oxidized under specific conditions.
Reduction: Disulfide bonds, if present, can be reduced.
Substitution: Amino acid residues can be substituted to create analogs.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or beta-mercaptoethanol.
Substitution: Specific amino acid derivatives and coupling reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of histidine can lead to the formation of 2-oxo-histidine .
Scientific Research Applications
H-Ala-Ala-His-Ala-Glu-Ile-Asn-Glu-Ala-OH: has several scientific research applications:
Immunology: Used to study T-cell activation and major histocompatibility complex (MHC) class II binding.
Allergy Research: Employed in models of allergic asthma and food allergies.
Vaccine Development: Investigated as a potential component in vaccine formulations
Mechanism of Action
The peptide H-Ala-Ala-His-Ala-Glu-Ile-Asn-Glu-Ala-OH exerts its effects by binding to MHC class II molecules, which present the peptide to T-cells. This interaction leads to T-cell activation and subsequent immune responses. The molecular targets include specific T-cell receptors and MHC class II proteins .
Comparison with Similar Compounds
Similar Compounds
H-Ile-Ser-Gln-Ala-Val-His-Ala-Ala-His-Ala-Glu-Ile-Asn-Glu-Ala-Gly-Arg-OH: Another peptide derived from ovalbumin with similar immunological properties.
H-Ala-Gln-OH: A dipeptide with different biological functions
Uniqueness
H-Ala-Ala-His-Ala-Glu-Ile-Asn-Glu-Ala-OH: is unique due to its specific sequence, which makes it a valuable tool in immunological research. Its ability to bind MHC class II molecules and activate T-cells distinguishes it from other peptides .
Properties
Molecular Formula |
C38H60N12O15 |
|---|---|
Molecular Weight |
925.0 g/mol |
IUPAC Name |
(4S)-5-[[(2S,3S)-1-[[(2S)-4-amino-1-[[(2S)-4-carboxy-1-[[(1S)-1-carboxyethyl]amino]-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C38H60N12O15/c1-7-16(2)29(37(63)49-25(13-26(40)51)36(62)47-22(8-10-27(52)53)33(59)45-20(6)38(64)65)50-34(60)23(9-11-28(54)55)46-31(57)19(5)44-35(61)24(12-21-14-41-15-42-21)48-32(58)18(4)43-30(56)17(3)39/h14-20,22-25,29H,7-13,39H2,1-6H3,(H2,40,51)(H,41,42)(H,43,56)(H,44,61)(H,45,59)(H,46,57)(H,47,62)(H,48,58)(H,49,63)(H,50,60)(H,52,53)(H,54,55)(H,64,65)/t16-,17-,18-,19-,20-,22-,23-,24-,25-,29-/m0/s1 |
InChI Key |
WDUIVGVJPMWQBK-DACHUPBLSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@H](C)NC(=O)[C@H](C)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC1=CN=CN1)NC(=O)C(C)NC(=O)C(C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


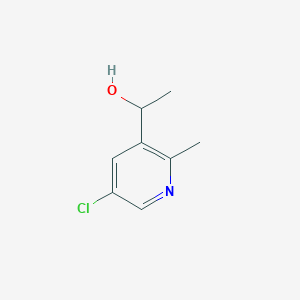
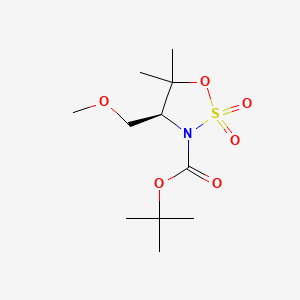
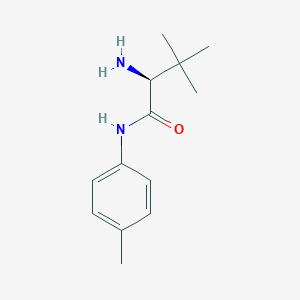

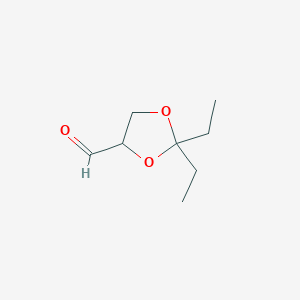
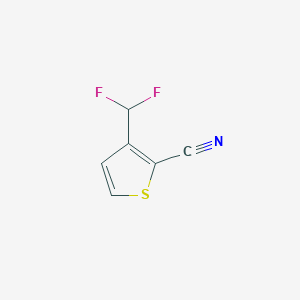
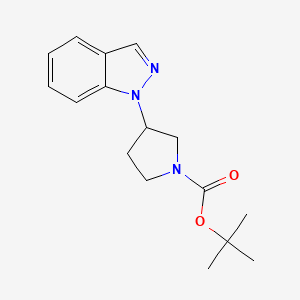
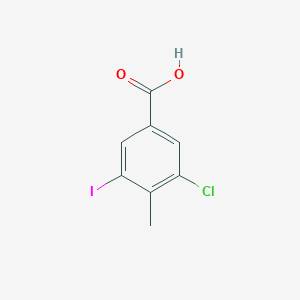
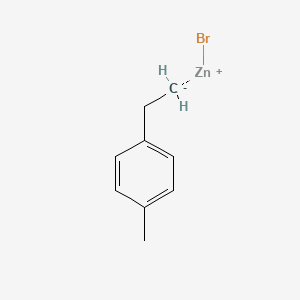
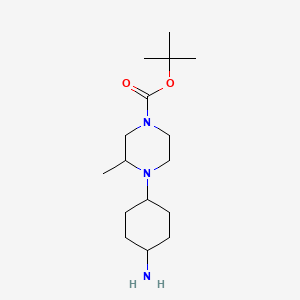
![[(2R,3S,5R,10R,15S,18S,19R)-13-ethyl-7-hydroxy-6,18-dimethoxy-15-(methoxymethyl)-11-oxa-13-azahexacyclo[8.8.1.12,5.01,12.03,8.015,19]icosa-6,8-dien-4-yl] benzoate](/img/structure/B13903155.png)
![(2S)-2-[(5-bromo-6-phenylfuro[2,3-d]pyrimidin-4-yl)amino]-2-phenylethanol](/img/structure/B13903157.png)
![2-Methyl-1,3-bis[(4-nitrophenyl)methyl]imidazol-1-ium](/img/structure/B13903165.png)
